Carbetocina

Descripción general

Descripción

La carbetocina es un análogo sintético de la oxitocina, utilizado principalmente para controlar la hemorragia posparto y el sangrado después del parto . Imita la acción de la oxitocina al hacer que el útero se contraiga, lo que ayuda a prevenir el sangrado excesivo . La this compound se comercializa bajo varios nombres comerciales, incluidos Duratocin y Pabal .

Aplicaciones Científicas De Investigación

La carbetocina tiene varias aplicaciones de investigación científica, que incluyen:

Análisis Bioquímico

Biochemical Properties

Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . The biochemical interaction between Carbetocin and oxytocin receptors is crucial for its function.

Cellular Effects

Carbetocin exerts its effects on uterine smooth muscle cells. By binding to oxytocin receptors on these cells, it triggers a series of cellular processes that lead to uterine contraction . This can influence cell signaling pathways and potentially impact gene expression related to uterine contraction.

Molecular Mechanism

The molecular mechanism of Carbetocin involves its binding to oxytocin receptors on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . This is how Carbetocin exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

Carbetocin has been shown to produce sustained uterine contractions within 2 minutes of intravenous injection, lasting for a significant duration . When administered intramuscularly, the sustained uterine contractions last for approximately 11 minutes and the rhythmic contractions for 120 minutes .

Dosage Effects in Animal Models

In veterinary medicine, the recommended doses of Carbetocin range from 0.035-0.07 mg/animal (sheep, goats) to 0.1-0.2 mg/pig and 0.175-0.35 mg/cow . The action of 1 mg Carbetocin is comparable to that of 50 IU oxytocin .

Metabolic Pathways

The metabolic pathway reported for oxytocin, which Carbetocin is an analogue of, involves inactivation by reduction of the disulfide bond in kidney, liver, or lactating mamma followed by mainly renal excretion . A similar excretion must be assumed for Carbetocin, as the structural changes result in higher protease and disulphidase stability but only retard metabolism .

Transport and Distribution

Carbetocin is administered via intravenous or intramuscular routes . It is then distributed throughout the body, where it binds to oxytocin receptors present on the smooth musculature of the uterus .

Subcellular Localization

The subcellular localization of Carbetocin is likely to be at the cell membrane where the oxytocin receptors are located. Upon binding to these receptors, Carbetocin triggers a series of cellular processes leading to uterine contraction .

Métodos De Preparación

La carbetocina se sintetiza mediante un método basado en la ciclización en fase líquida. El proceso implica el uso de resina de Rink Amide MBHA como portador de fase sólida y aminoácidos protegidos por Fmoc como monómeros . Los aminoácidos se conectan secuencialmente para obtener resina de péptido de cadena recta de this compound. El péptido de cadena recta se corta de la resina utilizando un reactivo de corte, y se agrega éter terc-butílico de metilo para precipitar el producto bruto . El péptido de cadena recta se disuelve en una solución alcalina que contiene un agente reductor, y se lleva a cabo una reacción de ciclización de condensación en fase líquida a temperatura ambiente. Finalmente, la separación y purificación se llevan a cabo utilizando HPLC preparativa para obtener el producto objetivo .

Análisis De Reacciones Químicas

La carbetocina experimenta varias reacciones químicas, que incluyen:

Reducción: El proceso de síntesis implica el uso de agentes reductores para facilitar la reacción de ciclización.

Sustitución: Los aminoácidos en la this compound están protegidos por Fmoc, que se pueden sustituir durante el proceso de síntesis.

Los reactivos comunes utilizados en estas reacciones incluyen aminoácidos protegidos por Fmoc, agentes reductores y reactivos de corte . Los principales productos formados a partir de estas reacciones son el péptido de this compound deseado y sus impurezas de oxidación .

Mecanismo De Acción

La carbetocina ejerce sus efectos uniéndose a los receptores de oxitocina presentes en la musculatura lisa del útero . Esta unión da como resultado contracciones rítmicas del útero, aumento de la frecuencia de las contracciones existentes y aumento del tono uterino . El contenido de receptores de oxitocina del útero es muy bajo en el estado no embarazada y aumenta durante el embarazo, alcanzando un pico en el momento del parto .

Comparación Con Compuestos Similares

La carbetocina es similar a otros análogos de la oxitocina, como:

Misoprostol: El misoprostol es otro agente uterotónico utilizado para prevenir la hemorragia posparto.

La singularidad de la this compound radica en su estabilidad al calor y su mayor duración de acción en comparación con la oxitocina .

Propiedades

Key on ui mechanism of action |

Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery. |

|---|---|

Número CAS |

37025-55-1 |

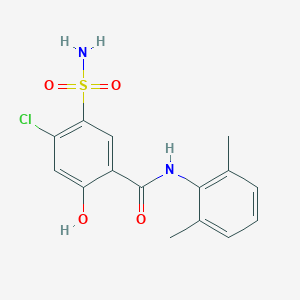

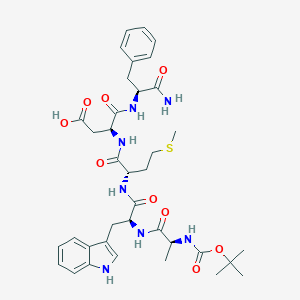

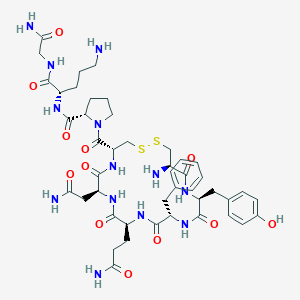

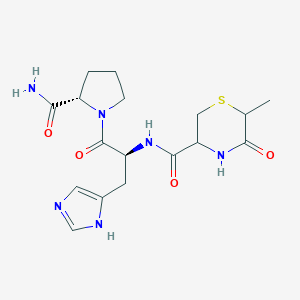

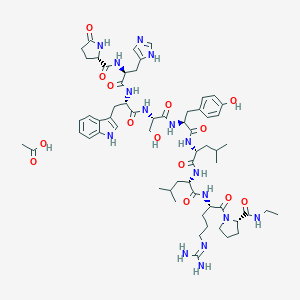

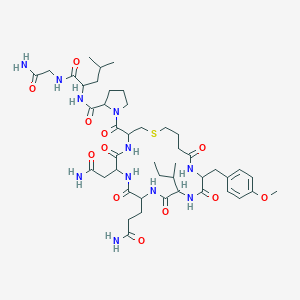

Fórmula molecular |

C45H69N11O12S |

Peso molecular |

988.2 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28?,29-,30-,31-,32-,33-,38-/m0/s1 |

Clave InChI |

NSTRIRCPWQHTIA-CPWZVOFUSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Key on ui application |

Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth, since it causes contraction of the uterus. |

Punto de ebullición |

1477.9±65.0 °C at 760 mmHg |

melting_point |

N/A |

Key on ui other cas no. |

37025-55-1 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Secuencia |

Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2(Disulfide bond) |

Solubilidad |

2.65e-02 g/L |

Fuente |

Synthetic |

Sinónimos |

1-deamino-1-monocarba-2-(Tyr(OMe))-oxytocin carbetocin dcomot Depotocin oxytocin, 1-desamino-1-monocarba-(Tyr(OMe))(2)- oxytocin, 1-desamino-1-monocarba-(tyrosine(O-methyl))(2)- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does carbetocin exert its uterotonic effect?

A1: Carbetocin acts as a selective agonist of the oxytocin receptor (OXTR) [, ]. Upon binding to OXTR in the myometrium, it triggers a signaling cascade that leads to an increase in intracellular calcium concentration []. This, in turn, promotes myometrial contractility [, ].

Q2: What makes carbetocin's action longer lasting than oxytocin?

A2: Carbetocin possesses structural modifications compared to oxytocin that contribute to its extended half-life and duration of action []. Its terminal elimination half-life when given intravenously is 40 minutes, which is significantly longer than oxytocin's 5 minutes [].

Q3: Does carbetocin interact with other receptors besides OXTR?

A3: While carbetocin exhibits high selectivity for OXTR, research suggests it might act as an antagonist at vasopressin V1a and V1b receptors, although it doesn't activate them [].

Q4: What is the molecular formula and weight of carbetocin?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of carbetocin.

Q5: Is there any spectroscopic data available for carbetocin?

A5: The provided research excerpts do not offer detailed spectroscopic data on carbetocin.

Q6: How does carbetocin's efficacy in preventing PPH compare to oxytocin?

A6: Several studies have demonstrated that carbetocin is at least as effective as oxytocin in preventing PPH, and in certain cases, might even be superior [, , , , , , , ]. Notably, carbetocin has consistently shown a reduction in the need for additional uterotonic agents compared to oxytocin, particularly in cesarean deliveries [, , , , , ].

Q7: Has carbetocin been investigated for applications other than PPH prevention?

A8: Yes, studies have explored carbetocin's potential in managing placental delivery during second-trimester abortions, demonstrating promising results in reducing placental retention and blood loss [].

Q8: Are there ongoing efforts to improve carbetocin formulation and delivery?

A11: While the research excerpts do not provide details on specific formulation strategies for carbetocin, the development of a heat-stable carbetocin formulation [] highlights ongoing efforts to enhance its practicality and accessibility.

Q9: What are some areas where further research on carbetocin is needed?

A12: Despite promising findings, more research is needed to optimize carbetocin dosage [, ], evaluate its long-term safety [, ], explore its cost-effectiveness [], and investigate its potential in managing PPH in specific high-risk groups [, , ].

Q10: Are there any ongoing large-scale clinical trials investigating carbetocin?

A13: Yes, the World Health Organization is conducting a large, multicenter trial comparing heat-stable carbetocin with oxytocin for PPH prevention in vaginal births, aiming to provide more robust evidence on carbetocin's efficacy and safety [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.